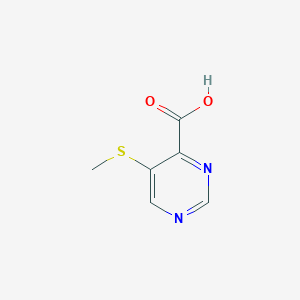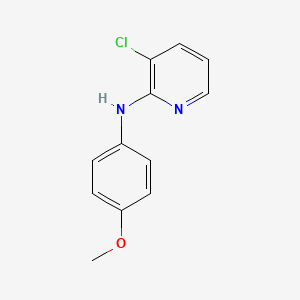
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy-substituted pyridine ring, and a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the carboxyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyridines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amino groups during multi-step syntheses.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and proteins due to its amino acid structure.
Enzyme Inhibition Studies: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
2-tert-Butoxycarbonylamino-3-(pyridin-2-yl)-propionic acid: Lacks the methoxy group, leading to different reactivity and applications.
2-tert-Butoxycarbonylamino-3-(5-methyl-pyridin-2-yl)-propionic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18) |
InChIキー |
UAQXYMNJNCIQAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3R,4S,5R)-6-Pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B1647543.png)







